molecular formula C19H20N2O4 B250470 Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate

Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate

Cat. No. B250470
M. Wt: 340.4 g/mol
InChI Key: SDJKRSFPWRGUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate, also known as MIACB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and biotechnology. MIACB is a complex organic compound that is synthesized using a multi-step process, and its unique structure allows it to interact with biological systems in a specific way, making it an important tool for researchers in understanding various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is complex and involves several pathways. Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to exhibit significant biochemical and physiological effects, including the inhibition of enzyme activity and changes in gene expression. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying enzyme kinetics and structure-function relationships. However, one limitation of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for the study of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate, including the development of new cancer therapies based on its antitumor activity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate and its potential applications in other areas of scientific research, such as biochemistry and biotechnology.

Synthesis Methods

The synthesis of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate involves several steps, including the reaction of aniline with isopropyl chloroformate to form N-isopropyl carbamate, which is then reacted with p-nitrobenzoyl chloride to form N-(p-nitrobenzoyl)-N'-isopropyl carbamide. This intermediate compound is then reacted with methyl 4-aminobenzoate to form Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate.

Scientific Research Applications

Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been extensively studied for its potential applications in various areas of scientific research, including medicine, biochemistry, and biotechnology. Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and structure-function relationships.

properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 4-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C19H20N2O4/c1-12(2)20-18(23)15-5-4-6-16(11-15)21-17(22)13-7-9-14(10-8-13)19(24)25-3/h4-12H,1-3H3,(H,20,23)(H,21,22)

InChI Key

SDJKRSFPWRGUOZ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.